molecular formula C12H14ClNO B2842928 1-(2-Chloropropanoyl)-2-methylindoline CAS No. 568566-38-1

1-(2-Chloropropanoyl)-2-methylindoline

Cat. No. B2842928
M. Wt: 223.7
InChI Key: SJHLFEZNQZDFMP-UHFFFAOYSA-N
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Description

“1-(2-Chloropropanoyl)-2-methylindoline” is a complex organic compound. It contains a 2-chloropropanoyl group, which is derived from 2-chloropropanoic acid, and a 2-methylindoline group, which is a type of indoline substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloropropanoyl)-2-methylindoline” would be expected to contain the characteristic structures of its components, including the carbonyl (C=O) and chloride (Cl) groups of the 2-chloropropanoyl group, and the nitrogen-containing heterocyclic structure of the 2-methylindoline group .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(2-Chloropropanoyl)-2-methylindoline” are not available, acyl chlorides like 2-chloropropanoyl chloride are typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloropropanoyl)-2-methylindoline” would be expected to reflect those of its components. For example, 2-chloropropanoyl chloride is a colorless, corrosive, volatile liquid .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Chloropropionyl chloride” is used as a reagent in the chemical surface fictionalization of parylene C . It is also used in the synthesis of (±)-mintlactone, in the preparation of a poly (ethylene glycol) macro initiator & chlorine modified TiO2 nanoparticles, the ATRP initiators .
  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Chloropropionyl chloride” is used as a reagent in the chemical surface fictionalization of parylene C . It is also used in the synthesis of (±)-mintlactone, in the preparation of a poly (ethylene glycol) macro initiator & chlorine modified TiO2 nanoparticles, the ATRP initiators .

Safety And Hazards

Safety data for 2-chloropropanoyl chloride indicates that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . Similar precautions would likely be necessary when handling “1-(2-Chloropropanoyl)-2-methylindoline”.

properties

IUPAC Name

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHLFEZNQZDFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-2-methylindoline

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